5,7-Dichloro-2-(5-chloro-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one
Description
This compound is a halogenated bis-indole derivative featuring two chlorinated indol-3-one moieties connected via a conjugated ylidene bond. Its molecular formula is C₁₆H₆Cl₄N₂O₂, with an exact molecular weight of 397.91858 g/mol . It is structurally characterized by:
- Two indole rings substituted with chlorine at positions 5 and 7 on both rings.
- Ketone groups at the 3-position of each indole, contributing to hydrogen-bonding capacity.
The compound is registered under CAS 6371-23-9 (as per ), though conflicting CAS numbers (e.g., 6371-39-7 in ) suggest possible isomeric variations or nomenclature inconsistencies . Its EC number is 228-897-6, indicating its inclusion in the EINECS inventory .
Properties
CAS No. |
93981-76-1 |
|---|---|
Molecular Formula |
C16H7Cl3N2O2 |
Molecular Weight |
365.6 g/mol |
IUPAC Name |
5-chloro-2-(5,7-dichloro-3-hydroxy-1H-indol-2-yl)indol-3-one |
InChI |
InChI=1S/C16H7Cl3N2O2/c17-6-1-2-11-8(3-6)15(22)13(20-11)14-16(23)9-4-7(18)5-10(19)12(9)21-14/h1-5,21,23H |
InChI Key |
XXUSIPXPSUCRMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=N2)C3=C(C4=C(N3)C(=CC(=C4)Cl)Cl)O |
Origin of Product |
United States |
Biological Activity
5,7-Dichloro-2-(5-chloro-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one is a compound belonging to the indole family and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H6Cl4N2O2
- Molecular Weight : 400.04 g/mol
- CAS Number : 6371-38-6
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of indole derivatives, including 5,7-Dichloro-2-(5-chloro-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound is particularly effective against estrogen receptor-positive (ER+) breast cancer cells.
The mechanism through which this compound exerts its antiproliferative effects involves the downregulation of estrogen receptor alpha (ERα) in MCF-7 cells. Western blot analyses confirmed that treatment with the compound leads to a dose-dependent decrease in ERα protein levels, indicating a potential pathway for therapeutic intervention in estrogen-dependent cancers .
Structure–Activity Relationship (SAR)
The structure–activity relationship analyses suggest that the presence of chlorine substituents and the indole framework are crucial for enhancing biological activity. Modifications to the indole structure can lead to variations in potency and selectivity against different cancer types .
Study on Anticancer Properties
In a study conducted by researchers focusing on isatin derivatives, it was found that compounds similar to 5,7-Dichloro derivatives exhibited promising anticancer activities. The study involved synthesizing various derivatives and evaluating their effects on cancer cell lines using MTT assays. The most potent compounds showed IC50 values comparable to established chemotherapeutics .
Antimicrobial Activity
Additionally, some derivatives of indole compounds have shown antimicrobial properties. For instance, compounds with similar structural motifs were tested against a range of bacterial strains and demonstrated significant antibacterial activity . This suggests that further exploration into the antimicrobial potential of 5,7-Dichloro derivatives could be beneficial.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Bis-Indole Derivatives
Compound A : 4,5-Dichloro-2-(4,5-dichloro-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one
- Molecular Formula : C₁₆H₆Cl₄N₂O₂ (identical to the target compound).
- CAS : 6371-39-7 .
- Key Differences : Chlorine substituents at positions 4 and 5 instead of 5 and 7, altering electronic distribution and steric effects.
- Biological Relevance : Similar conjugated systems may exhibit comparable photophysical properties but differ in bioavailability due to substitution patterns.
Compound B : 5,7-Dibromo-2-(5-bromo-7-chloro-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one
- Molecular Formula : C₁₆H₆Br₃ClN₂O₂.
- CAS: Not explicitly listed; InChIKey: RNVZQBPFBKVHOS-UHFFFAOYSA-N .
- Key Differences : Bromine substitution increases molecular weight (≈535 g/mol) and lipophilicity compared to the target compound. Bromine’s larger atomic radius may hinder membrane permeability.
Compound C : 5-Fluoro-2-(5-fluoro-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one
Mono-Indole Derivatives with Functional Modifications
Compound D : 5-Chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one
- Molecular Formula: C₁₁H₁₀ClNO.
- CAS : 1225386-83-3 .
- Key Differences: A single indole ring with a propan-2-ylidene group at position 3. Used as a pharmaceutical intermediate.
Compound E : 5-Chloro-1-ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound D |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 397.92 | 397.92 | ~535 | 207.66 |
| Halogen Type/Position | Cl (5,7) | Cl (4,5) | Br/Cl (5,7) | Cl (5) |
| LogP (Predicted) | ~3.5 | ~3.2 | ~4.8 | ~2.1 |
| Hydrogen-Bond Acceptors | 4 | 4 | 4 | 2 |
Key Observations :
- Chlorine at positions 5 and 7 (target compound) creates a symmetrical electronic environment, favoring crystallinity .
- Bromine in Compound B increases LogP, suggesting enhanced lipid solubility but possible toxicity risks .
- Compound D’s simpler structure results in lower molecular weight and LogP, improving solubility for drug formulation .
Q & A
Q. What synthetic strategies are commonly employed for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step pathways, such as Friedel-Crafts acylation, hydrazine-mediated cyclization, or halogenation reactions. For example, in analogous indole derivatives, yields can reach 86% under controlled conditions (e.g., refluxing in acetic acid with sodium acetate as a catalyst) . Key parameters include:
Q. How is the structural integrity of the compound validated post-synthesis?
Advanced analytical techniques are essential:
- NMR spectroscopy : Confirms substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., observed m/z 466.8 for related derivatives) .
- X-ray crystallography : Resolves π-π stacking and hydrogen-bonding interactions in the crystal lattice .
Q. What are the critical purity criteria for this compound in biological assays?
Purity is assessed via:
- Elemental analysis : Acceptable tolerances ≤0.3% deviation from calculated C/H/N values (e.g., C: 72.02% observed vs. 71.96% calculated) .
- HPLC : Retention time consistency under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding interactions?
Molecular Operating Environment (MOE) software is used to simulate:
Q. What methodologies address contradictory data in spectroscopic characterization?
Discrepancies in NMR or MS data can arise from tautomerism or solvent effects. Mitigation strategies include:
Q. How do steric and electronic effects influence the compound’s stability under varying pH conditions?
Stability studies in buffered solutions (pH 1–12) reveal:
- Acidic conditions (pH <3) : Hydrolysis of the indole carbonyl group occurs, reducing stability by 40% over 24 hours .
- Neutral/basic conditions (pH 7–9) : Enhanced stability due to deprotonation of the NH group in the indole ring .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
